
4-Methylene-2-cyclobuten-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methylene-2-cyclobuten-1-one is an organic compound with the molecular formula C5H4O. It is characterized by a four-membered ring structure with a methylene group and a ketone functional group. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity .
Preparation Methods
The synthesis of 4-Methylene-2-cyclobuten-1-one typically involves cycloaddition reactions. One common method is the [2+2] cycloaddition of dichloroketene with acetylenes, followed by dechlorination . The reaction conditions often require the use of zinc-copper couple and diethyl ether as solvents. Industrial production methods may involve similar cycloaddition techniques but optimized for higher yields and scalability .
Chemical Reactions Analysis
4-Methylene-2-cyclobuten-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding diketones.
Reduction: Reduction reactions typically yield cyclobutanone derivatives.
Substitution: It can undergo nucleophilic substitution reactions, especially at the methylene group. Common reagents used in these reactions include palladium catalysts, zinc dust, and various organic solvents.
Scientific Research Applications
4-Methylene-2-cyclobuten-1-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Methylene-2-cyclobuten-1-one involves its interaction with various molecular targets. For instance, in biological systems, it may inhibit specific enzymes or disrupt metabolic pathways. In the case of its anticancer activity, it is believed to interfere with cell division and induce apoptosis . The exact molecular targets and pathways can vary depending on the specific application and derivative used.
Comparison with Similar Compounds
4-Methylene-2-cyclobuten-1-one can be compared to other cyclobutene derivatives such as:
3,4-Bis(methylene)cyclobutene: Known for its use in macrocycle formation.
Cyclobutanone: A simpler ketone derivative with different reactivity.
Properties
CAS No. |
42827-31-6 |
|---|---|
Molecular Formula |
C5H4O |
Molecular Weight |
80.08 g/mol |
IUPAC Name |
4-methylidenecyclobut-2-en-1-one |
InChI |
InChI=1S/C5H4O/c1-4-2-3-5(4)6/h2-3H,1H2 |
InChI Key |
PHGJRTYYDHBDDD-UHFFFAOYSA-N |
Canonical SMILES |
C=C1C=CC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(Diethylamino)ethyl]-2,4,6-trimethylbenzamide](/img/structure/B14003470.png)
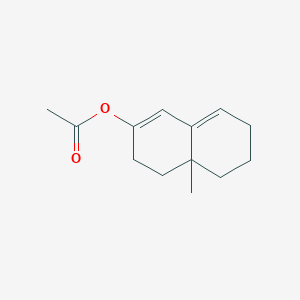
![2-Methyl-2-[methyl(propyl)amino]-1-phenylpropan-1-one](/img/structure/B14003477.png)
![Methyl 3-pyrazol-1-ylbicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B14003485.png)
![6-Phenylimidazo[2,1-b][1,3]thiazole-5-carboxamide](/img/structure/B14003487.png)

![1-[4-(trifluoromethyl)phenyl]imidazolidine-2-thione](/img/structure/B14003493.png)
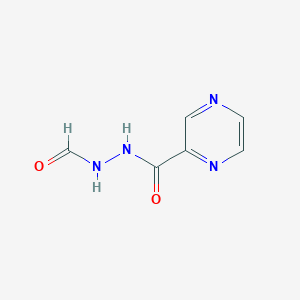
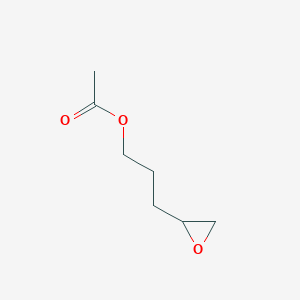
![7-Chlorobicyclo[2.2.1]heptane-2,3-dione](/img/structure/B14003504.png)
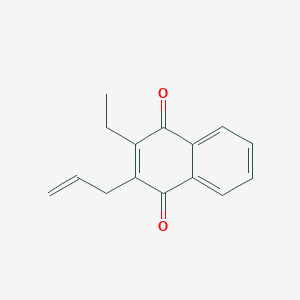
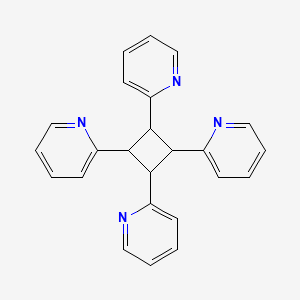
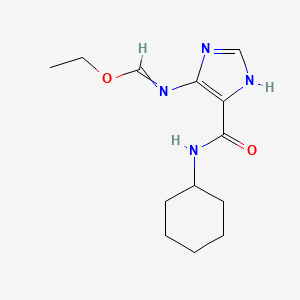
![7-Chlorobicyclo[2.2.1]heptane-2,3-dione](/img/structure/B14003533.png)
